molecular formula C19H30Cl2N2O3 B2488037 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 50743-91-4

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2488037
CAS No.: 50743-91-4
M. Wt: 405.36
InChI Key: OAQMWVLHFFPPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H30Cl2N2O3 and its molecular weight is 405.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Anxiolytic Drug Development

One significant application of similar compounds involves the asymmetric synthesis of anxiolytic drugs, such as Enciprazine. Researchers have developed straightforward and efficient methods for synthesizing these types of compounds, highlighting their potential in drug development (A. Narsaiah & B. Nagaiah, 2010) Simple and Efficient Asymmetric Synthesis of Anxiolytic Drug Enciprazine.

Antidepressant Properties

Derivatives of the compound have been explored for their dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating a new class of antidepressant drugs. This dual activity suggests their significant potential in treating depressive disorders (J. Martínez et al., 2001) New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants.

Structural Analysis and Drug Design

A study focusing on structural analysis and the binding mechanism with α1A-adrenoceptor has provided insights into the bioactivity of arylpiperazine derivatives, facilitating better drug design for highly selective antagonists (W. Xu et al., 2016) Structural analysis of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol and binding mechanism with α1A-adrenoceptor: TDDFT calculations, X-ray crystallography and molecular docking.

Antitumor Activity

Another research area involves the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, studying their effect on tumor DNA methylation processes in vitro. This suggests potential applications in cancer treatment (N. Hakobyan et al., 2020) Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols and Their Dihydrochlorides.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3.2ClH/c1-5-19(2,3)24-15-17(22)14-20-10-12-21(13-11-20)16-6-8-18(23-4)9-7-16;;/h1,6-9,17,22H,10-15H2,2-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQMWVLHFFPPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.